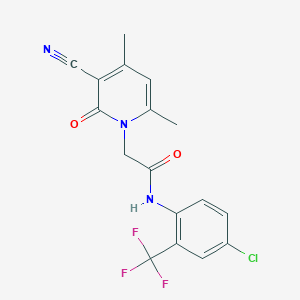![molecular formula C16H13ClN2O2 B2504095 (2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide CAS No. 1572040-08-4](/img/structure/B2504095.png)
(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Function Inhibition
The compound has shown potential in the biological domain, specifically as an inhibitor of CCR2 and CCR9 receptor functions. The structural analysis revealed an intramolecular N—H⋯O hydrogen bond between the amide and carbonyl groups, with the benzoyl and 4-chlorophenyl groups forming significant intra- and intermolecular contacts, suggesting its potential interaction with biological receptors (Valkonen et al., 2008).
Crystal Structure and Tautomerism
The compound's crystal structure has been determined, showing nearly planar geometry and featuring intermolecular N–H⋯O hydrogen bonding. It exhibits amide-iminol tautomerism, an essential property for its potential biological activities (Arfan et al., 2016).
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized and characterized through various methods. Studies involving the base-catalyzed Claisen-Schmidt condensation reaction have been instrumental in understanding its structural properties and potential interactions, providing insights into the compound's chemical behavior and stability (Salian et al., 2018).
Antimicrobial and Antimalarial Activity
There's evidence of the compound's efficacy in the medical field, especially concerning its antimicrobial and antimalarial activities. Novel derivatives have been synthesized and assessed for their in vitro antimalarial activity, showcasing the compound's potential in medicinal chemistry and drug development (Shaikh et al., 2021).
Antibacterial Properties
The compound's derivatives have shown promising results in fighting bacterial infections. Studies on derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent (Bildirici et al., 2007).
Synthesis of Heterocyclic Compounds
The compound has been used as a synthon in the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs and materials. The synthesis involves multiple steps, including the treatment with substituted benzoyl chloride and the reaction with ammonium acetate, showcasing its versatility in chemical synthesis (Younis, 2011).
Safety and Hazards
The safety information available indicates that “(2E)-N’-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide” may require handling precautions. The compound is associated with the GHS07 pictogram and the signal word "Warning" . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .
特性
IUPAC Name |
N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-9-6-12(7-10-14)8-11-15(20)18-19-16(21)13-4-2-1-3-5-13/h1-11H,(H,18,20)(H,19,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGPOCBJFZZTMM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)
![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)



![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)



